Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1488609-79-5
VCID: VC3408535
InChI: InChI=1S/C13H19NO3/c1-3-16-13(15)12-9(2)14-11(17-12)8-10-6-4-5-7-10/h10H,3-8H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate

CAS No.: 1488609-79-5

Cat. No.: VC3408535

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate - 1488609-79-5

Specification

CAS No. 1488609-79-5
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate
Standard InChI InChI=1S/C13H19NO3/c1-3-16-13(15)12-9(2)14-11(17-12)8-10-6-4-5-7-10/h10H,3-8H2,1-2H3
Standard InChI Key YCMMHCCXFRHQPR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C
Canonical SMILES CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C

Introduction

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate is a synthetic organic compound belonging to the oxazole class. Oxazoles are five-membered heterocyclic rings containing oxygen and nitrogen atoms, often found in natural products and pharmaceuticals due to their diverse biological activities. This specific compound is characterized by its molecular formula C13H19NO3 and molecular weight of 237.29 g/mol .

Synthesis and Preparation

The synthesis of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves multi-step reactions starting from appropriate precursors. The exact synthesis pathway may vary depending on the availability of starting materials and desired yield. Generally, oxazole synthesis involves condensation reactions between suitable aldehydes and amino acids or their derivatives.

Biological Activities and Applications

While specific biological activities of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate are not detailed in available literature, oxazole derivatives are known for their potential in pharmaceutical applications. They can exhibit antimicrobial, antiviral, and anticancer properties, making them valuable candidates for drug development.

Research Findings and Future Directions

Research on oxazole derivatives, including Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate, is ongoing to explore their potential therapeutic applications. The compound's unique structure suggests it could be a candidate for further biological activity studies. Future research should focus on evaluating its pharmacokinetic properties and in vitro/in vivo efficacy to determine its suitability for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator